![molecular formula C11H16O2S B1589135 3,3-二乙基-3,4-二氢-2H-噻吩并[3,4-b][1,4]二氧杂环庚烷 CAS No. 259139-19-0](/img/structure/B1589135.png)

3,3-二乙基-3,4-二氢-2H-噻吩并[3,4-b][1,4]二氧杂环庚烷

概述

描述

科学研究应用

3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.

Industry: It is utilized in the production of advanced materials and as a component in electronic devices.

准备方法

The synthesis of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of diethyl-substituted precursors in the presence of a suitable catalyst . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:

作用机制

The mechanism of action of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its potential as a modulator of biological processes is promising .

相似化合物的比较

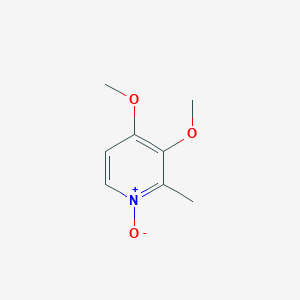

3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can be compared with other similar compounds such as:

3,4-Ethylenedioxythiophene (EDOT): Known for its use in conductive polymers.

3,4-Propylenedioxythiophene: Another derivative with applications in organic electronics.

3,3-Dimethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: A similar compound with different substituents, affecting its chemical properties and applications.

The uniqueness of 3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine lies in its specific diethyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

属性

IUPAC Name |

3,3-diethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-3-11(4-2)7-12-9-5-14-6-10(9)13-8-11/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKHKPKUPVRLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC2=CSC=C2OC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471346 | |

| Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259139-19-0 | |

| Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

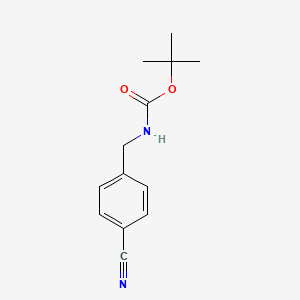

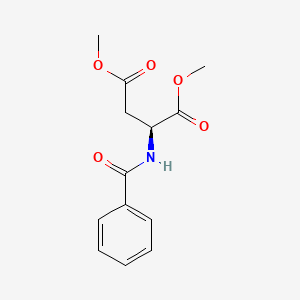

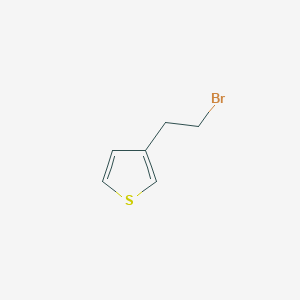

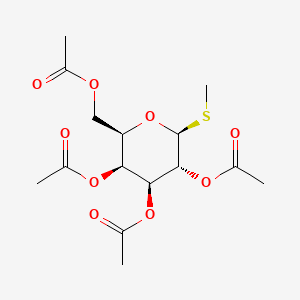

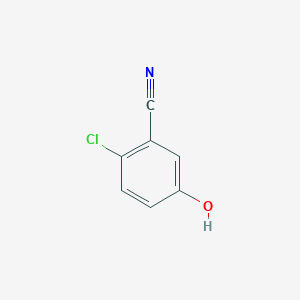

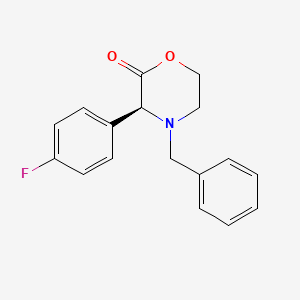

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

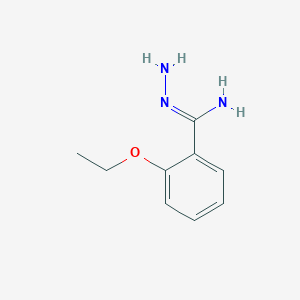

Q1: What makes PProDOT-Et2 suitable for use in electrochromic devices?

A1: PProDOT-Et2 exhibits desirable electrochromic properties, including a high optical contrast between its neutral and oxidized states. [] In its neutral state, it appears blue, and upon oxidation, it transitions to a highly transmissive sky-blue color. [] This significant color change, coupled with fast switching speeds (sub-second time frames), makes it a suitable material for electrochromic devices like displays and smart windows. []

Q2: How does the choice of redox couple in the electrolyte affect the performance of PProDOT-Et2 based devices?

A2: Research shows that the type and concentration of redox couples in the electrolyte significantly influence the electron transfer characteristics and, consequently, the performance of PProDOT-Et2 devices. [] For instance, using I-/I3- as the redox couple results in a higher heterogeneous electron transfer rate constant (k0) compared to Br-/Br3-. [] This difference in k0 values translates to different darkening rates of the PProDOT-Et2 film. [] Optimizing the redox couple composition is crucial for maximizing optical attenuation and achieving desired performance characteristics in applications like electrochromic devices and photo-supercapacitors. []

Q3: Has PProDOT-Et2 been explored as a replacement for traditional materials in energy devices?

A3: Yes, PProDOT-Et2 shows promise as a potential alternative to conventional materials in energy devices. For example, it has been successfully incorporated as a counter electrode material in dye-sensitized solar cells (DSSCs). [] Specifically, highly porous PProDOT-Et2 films have demonstrated comparable, and in some cases, even superior performance compared to traditional sputtered-platinum electrodes in plastic DSSCs. [] This improved performance is attributed to the increased effective surface area and good catalytic properties of PProDOT-Et2 for I3- reduction. []

Q4: What are the advantages of using a gel electrolyte in PProDOT-Et2 based electrochromic devices?

A4: Utilizing a PMMA gel electrolyte in PProDOT-Et2/InHCF electrochromic devices offers several benefits compared to liquid electrolytes. Primarily, it addresses the issue of electrolyte leakage, which is a significant concern for long-term stability. [] Additionally, employing a PMMA gel electrolyte has shown improvements in the device's optical performance and thermal stability at elevated temperatures. [] This highlights the importance of electrolyte selection in optimizing the performance and longevity of PProDOT-Et2 based devices.

Q5: Are there analytical techniques that have been used to study the ion transport properties of PProDOT-Et2?

A5: While the provided research focuses primarily on electrochemical characterization, techniques like Electrochemical Quartz Crystal Microbalance (EQCM) can be employed to investigate ion transport within PProDOT-Et2 films. [] EQCM allows for the real-time monitoring of mass changes occurring at the electrode surface during electrochemical processes, providing insights into ion movement and incorporation within the polymer matrix. This information is valuable for understanding the fundamental electrochemical behavior and optimizing the performance of PProDOT-Et2 in various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。